molecular formula C12H16BrNOS B14076744 4-(2-(2-Bromophenoxy)ethyl)thiomorpholine

4-(2-(2-Bromophenoxy)ethyl)thiomorpholine

Cat. No.: B14076744
M. Wt: 302.23 g/mol
InChI Key: VHAHJBYXFOTKEX-UHFFFAOYSA-N
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Description

4-(2-(2-Bromophenoxy)ethyl)thiomorpholine is an organic compound with the molecular formula C12H16BrNOS It is a thiomorpholine derivative, characterized by the presence of a bromophenoxy group attached to the ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-Bromophenoxy)ethyl)thiomorpholine typically involves the reaction of 2-bromophenol with ethylene oxide to form 2-(2-bromophenoxy)ethanol. This intermediate is then reacted with thiomorpholine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but may include additional purification stages such as recrystallization or column chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-Bromophenoxy)ethyl)thiomorpholine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include phenoxy derivatives.

Scientific Research Applications

4-(2-(2-Bromophenoxy)ethyl)thiomorpholine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-(2-Bromophenoxy)ethyl)thiomorpholine involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiomorpholine ring can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    4-(2-(4-Bromophenoxy)ethyl)thiomorpholine: Similar structure but with a different position of the bromine atom.

    4-(2-(2-Chlorophenoxy)ethyl)thiomorpholine: Chlorine atom instead of bromine.

    4-(2-(2-Fluorophenoxy)ethyl)thiomorpholine: Fluorine atom instead of bromine.

Uniqueness

4-(2-(2-Bromophenoxy)ethyl)thiomorpholine is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with biological targets. The presence of the thiomorpholine ring also imparts distinct chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16BrNOS

Molecular Weight

302.23 g/mol

IUPAC Name

4-[2-(2-bromophenoxy)ethyl]thiomorpholine

InChI

InChI=1S/C12H16BrNOS/c13-11-3-1-2-4-12(11)15-8-5-14-6-9-16-10-7-14/h1-4H,5-10H2

InChI Key

VHAHJBYXFOTKEX-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1CCOC2=CC=CC=C2Br

Origin of Product

United States

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